![molecular formula C14H16N4O2 B2544772 3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one CAS No. 905780-94-1](/img/structure/B2544772.png)
3-(allylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
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Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the 1,2,4-triazin-5(4H)-one ring, with the “allylamino” and “4-methoxybenzyl” groups attached at the 3 and 6 positions, respectively. The presence of these groups is likely to influence the compound’s electronic structure and potentially its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the aromatic ring and the ether group could impact its polarity and solubility .Scientific Research Applications
Protective Group in Self-Assembled Monolayers (SAMs)
The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety in SAMs. These self-assembled monolayers are frequently used in diverse applications. The protective group enhances the solubility and stability of the precursor, allowing for better monolayer formation. During the process, the group is cleaved off, especially at elevated temperatures and in the presence of protons (e.g., trifluoroacetic acid). The resulting SAMs maintain the same structure and quality as those obtained from unprotected thiols .
Chemical Synthesis: 4-Methoxybenzyl-2,2,2-trichloroacetimidate
STL275549, with its 4-methoxybenzyl moiety, finds use as a reagent for protecting alcohols. Specifically, it forms the PMB-ether, which is valuable in chemical synthesis. Researchers employ this compound to safeguard alcohol functionalities during various synthetic transformations. Its versatility makes it a staple in organic chemistry laboratories .
properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-3-(prop-2-enylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-3-8-15-14-16-13(19)12(17-18-14)9-10-4-6-11(20-2)7-5-10/h3-7H,1,8-9H2,2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKRSGWWFHCHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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